2-Cyclohexylazepane

Description

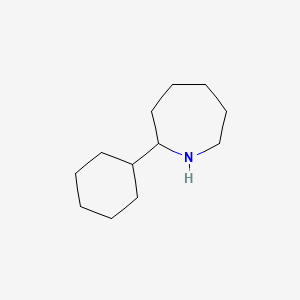

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N/c1-3-7-11(8-4-1)12-9-5-2-6-10-13-12/h11-13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIMDFSUERBKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901302183 | |

| Record name | 2-Cyclohexylhexahydro-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383129-16-6 | |

| Record name | 2-Cyclohexylhexahydro-1H-azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383129-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexylhexahydro-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Azepane Scaffold

An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyclohexylazepane

The seven-membered azepane ring is a crucial structural motif in medicinal chemistry and drug discovery.[1][2] Unlike its more common five- and six-membered counterparts (pyrrolidine and piperidine), the azepane scaffold offers a greater degree of three-dimensional complexity and conformational flexibility. This unique characteristic allows molecules incorporating this ring system to explore a wider chemical space, potentially leading to enhanced binding affinity and selectivity for biological targets.[3] Azepane derivatives have demonstrated a wide range of biological activities, including roles as glycosidase inhibitors, protein kinase C inhibitors, and as potential treatments for cancer and viral infections.[2][4]

2-Cyclohexylazepane, a derivative featuring a bulky, lipophilic cyclohexyl group at the 2-position, represents a valuable building block for developing novel therapeutic agents. The cyclohexyl moiety can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making its efficient and reliable synthesis a topic of considerable interest for researchers in organic and medicinal chemistry. This guide provides a detailed, field-proven methodology for the synthesis of 2-Cyclohexylazepane, followed by a comprehensive characterization protocol to ensure structural integrity and purity.

Synthetic Strategy: A Two-Step Approach via Lactam Activation and Reductive Saturation

The synthesis of 2-substituted azepanes presents unique challenges due to the thermodynamics of forming a seven-membered ring.[5] While several strategies exist, including Beckmann rearrangement and ring-closing metathesis, a robust and highly adaptable method involves the initial formation of a C-C bond at the 2-position of a lactam precursor, followed by reduction.[3][6]

Our selected pathway leverages the reactivity of ε-caprolactam, the cyclic amide precursor to the azepane ring. The synthesis proceeds in two key stages:

-

Condensation to form an Enamine Intermediate: ε-Caprolactam is first converted to a more reactive intermediate, O-methyl-ε-caprolactim, via treatment with dimethyl sulfate. This imino ether then undergoes a condensation reaction with cyclohexanone. This reaction forms 2-cyclohexylideneazepane, a key enamine intermediate where the cyclohexyl moiety is introduced but is not yet in its final saturated form.

-

Catalytic Hydrogenation: The C=C double bond in the enamine intermediate and the C=N bond in the tautomeric imine form are reduced using catalytic hydrogenation. This step employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to stereoselectively deliver hydrogen, yielding the final saturated product, 2-Cyclohexylazepane.[7] This method is highly efficient and avoids the use of harsh reducing agents.

This two-step sequence is advantageous due to the accessibility of the starting materials and the high efficiency and selectivity of catalytic hydrogenation, which is a cornerstone of sustainable chemical synthesis.[7][8]

Caption: Overall synthetic workflow for 2-Cyclohexylazepane.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.

Stage 1: Synthesis of 2-Cyclohexylideneazepane

-

Activation of ε-Caprolactam:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve ε-caprolactam (11.3 g, 0.1 mol) in 100 mL of dry toluene.

-

Carefully add dimethyl sulfate (12.6 g, 0.1 mol) dropwise to the stirred solution at room temperature.

-

Heat the mixture to reflux (approx. 110°C) for 4 hours. The reaction progress can be monitored by TLC.

-

Cool the reaction mixture to room temperature. The resulting solution contains the O-methyl-ε-caprolactim intermediate.

-

-

Condensation with Cyclohexanone:

-

To the cooled solution containing O-methyl-ε-caprolactim, add cyclohexanone (10.8 g, 0.11 mol) and a catalytic amount of p-toluenesulfonic acid (0.2 g).

-

Heat the mixture again to reflux for 6 hours, using a Dean-Stark apparatus to remove the methanol byproduct.

-

After cooling, wash the reaction mixture with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-cyclohexylideneazepane as an oil. Purification can be achieved by vacuum distillation.

-

Stage 2: Synthesis of 2-Cyclohexylazepane via Catalytic Hydrogenation

-

Preparation for Hydrogenation:

-

In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the crude 2-cyclohexylideneazepane (approx. 0.08 mol) in 100 mL of methanol.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (500 mg, ~0.5 mol%). The catalyst should be handled with care as it can be pyrophoric.

-

-

Hydrogenation Reaction:

-

Seal the vessel and purge it several times with nitrogen gas before introducing hydrogen.

-

Pressurize the vessel with hydrogen gas to 50 psi (approx. 3.4 atm).

-

Agitate the mixture at room temperature for 12-18 hours. The reaction is typically complete when hydrogen uptake ceases.

-

-

Work-up and Purification:

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude oil can be purified by vacuum distillation to afford 2-Cyclohexylazepane as a clear, colorless liquid.

-

Caption: Simplified mechanism of the final reduction step.

Characterization of 2-Cyclohexylazepane

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms. For 2-Cyclohexylazepane, one would expect a complex series of multiplets in the aliphatic region (approx. 0.8-3.5 ppm). Key signals would include the proton on the carbon bearing the nitrogen and the cyclohexyl group (C2-H), which would likely appear as a multiplet around 2.5-3.0 ppm. The N-H proton would appear as a broad singlet, the chemical shift of which is concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 12 carbon atoms in the molecule. The six carbons of the azepane ring and the six carbons of the cyclohexyl ring would appear in the aliphatic region (approx. 20-60 ppm). The carbon atom at the junction (C2) would be shifted downfield due to the adjacent nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 2-Cyclohexylazepane (C₁₂H₂₃N), the expected molecular weight is approximately 181.32 g/mol .

-

Electron Ionization (EI-MS): This technique should show a molecular ion peak (M⁺) at m/z = 181. A prominent fragment would likely correspond to the loss of the cyclohexyl group (M - 83), resulting in a peak at m/z = 98.[9]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

-

N-H Stretch: A moderate, somewhat broad absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

-

C-H Stretch: Strong absorption bands will be present just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the sp³ C-H bonds of the cyclohexyl and azepane rings.[10]

-

N-H Bend: A band around 1590-1650 cm⁻¹ may be observed for the N-H bending vibration.

Data Summary Table

| Analytical Technique | Expected Result for 2-Cyclohexylazepane (C₁₂H₂₃N) |

| Molecular Weight | 181.32 g/mol |

| Appearance | Clear, colorless liquid |

| ¹H NMR (CDCl₃) | ~0.8-2.0 ppm (m, cyclohexyl & azepane CH₂), ~2.5-3.0 ppm (m, C2-H, C7-H₂), Broad singlet (N-H) |

| ¹³C NMR (CDCl₃) | ~25-60 ppm (multiple signals for all 12 aliphatic carbons) |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 181. Key Fragments: m/z = 98 [M-C₆H₁₁]⁺ |

| IR Spectroscopy (film) | ~3350 cm⁻¹ (N-H stretch), ~2925, 2850 cm⁻¹ (C-H stretch) |

Conclusion

This guide outlines a logical and efficient synthetic route to 2-Cyclohexylazepane, a valuable scaffold for further chemical exploration. The two-stage process, involving the formation of a key enamine intermediate followed by catalytic hydrogenation, is a reliable method suitable for laboratory-scale synthesis. The detailed characterization plan, employing NMR, MS, and IR spectroscopy, provides a robust framework for verifying the structure and purity of the final product, ensuring its suitability for use in research and drug development programs.

References

-

Organic Chemistry Portal. Azepine synthesis. Available from: [Link]

-

Couceiro, J. R., et al. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. ACS Publications. Available from: [Link]

-

Reymond, S., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available from: [Link]

-

Sanchez, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research Explorer. Available from: [Link]

-

Slideshare. (n.d.). Synthesis and reactions of Seven membered heterocycle-Azepines. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2023). Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications. Available from: [Link]

-

Aeyad, T. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. Available from: [Link]

-

Leonori, D., et al. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available from: [Link]

-

Sridhar, B., et al. (2017). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. Available from: [Link]

-

Aeissen, E., et al. (2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews. Available from: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Available from: [Link]

-

Wikipedia. (n.d.). Beckmann rearrangement. Available from: [Link]

-

Mor, S., & Pahal, P. (2015). A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Der Pharma Chemica. Available from: [Link]

-

Ye, J., et al. (2019). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. MDPI. Available from: [Link]

-

Singh, P., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available from: [Link]

-

Selivanov, S. I., et al. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. MDPI. Available from: [Link]

-

Bull, J. A., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PubMed Central. Available from: [Link]

-

NIST. (n.d.). Cyclohexanone, 2-cyclohexylidene-. NIST WebBook. Available from: [Link]

-

Franconetti, A., et al. (2021). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. PubMed Central. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexane. Available from: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000451 Cyclohexylamine. Available from: [Link]

-

MDPI. (2024). Transfer Hydrogenation of Vinyl Arenes and Aryl Acetylenes with Ammonia Borane Catalyzed by Schiff Base Cobalt(II) Complexes. Available from: [Link]

-

YouTube. (2025). Mass Spectrometry of Cycloalkanes. Available from: [Link]

-

ChemRxiv. (2025). Leveraging Condensed Graphs of Multi-step Reaction Routes for Clustering Retrosynthetic Pathways. Available from: [Link]

-

ResearchGate. (2025). Mass Spectra and Cross-Contribution of Ion Intensity Between Drug Analytes and Their Isotopically Labelled Analogs. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Cyclohexenone-2-carboxylate and 4-Chloro-2-cyclohexenone-2-carboxylate Derivatives by Cyclization of Alkyne-Tethered 1,3-Ketoesters. Available from: [Link]

-

MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

-

ResearchGate. (2025). An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides -1, 1-Dioxides (Oxicams) and their Analogues. Available from: [Link]

-

PubChem. (n.d.). N-Vinylcaprolactam. Available from: [Link]

-

ChemRxiv. (n.d.). Concise Synthesis of Complex Taxane Diterpene Canataxpropellane by Photochemical Dearomatization. Available from: [Link]

-

Blaser, H. U., et al. (2025). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. ResearchGate. Available from: [Link]

-

PubMed Central. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Available from: [Link]

-

YouTube. (2020). Multi-step organic synthesis pathways. Available from: [Link]

-

ResearchGate. (2025). Convenient Synthesis of 2-Benzazepines via Radical Cyclization. Available from: [Link]

- Google Patents. (n.d.). Process for the preparation of cyclohexanone-2-carboxamide.

-

PubMed Central. (n.d.). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Available from: [Link]

-

NIST. (n.d.). Cyclohexylacetylene. NIST WebBook. Available from: [Link]

-

PubMed. (n.d.). Characterization and amino acid sequence of the OXY-2 group beta-lactamase of pI 5.7 isolated from aztreonam-resistant Klebsiella oxytoca strain HB60. Available from: [Link]

-

PubMed. (2011). Blue shifts and unusual intensity changes in the infrared spectra of the enflurane···acetone complexes: spectroscopic and theoretical studies. Available from: [Link]

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic data of 2-Cyclohexylazepane (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Cyclohexylazepane

Abstract

Introduction and Molecular Structure

The azepane scaffold is a significant N-heterocycle in medicinal chemistry, known for its conformational flexibility which can be crucial for biological activity.[1][2] The addition of a cyclohexyl group at the 2-position introduces further steric bulk and lipophilicity, making 2-Cyclohexylazepane a valuable building block. Spectroscopic analysis is the cornerstone of its structural verification, ensuring purity, identity, and conformation.

The molecular structure consists of two saturated ring systems connected by a carbon-carbon bond. The key features to be confirmed by spectroscopy are the connectivity of the rings, the presence of the secondary amine (N-H) group, and the distinct chemical environments of the protons and carbons across the molecule.

Figure 1: Molecular Structure of 2-Cyclohexylazepane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Cyclohexylazepane, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, would provide definitive structural proof.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be complex in the aliphatic region (approx. 1.0-3.5 ppm) due to the presence of 23 protons in similar, saturated environments.

-

N-H Proton: A broad singlet is expected, typically in the range of 1.0-3.0 ppm for a secondary amine. Its chemical shift and broadness are highly dependent on concentration and solvent.

-

Azepane Ring Protons:

-

The proton on C2 (adjacent to both the nitrogen and the cyclohexyl group) would be the most downfield of the ring protons, likely appearing as a multiplet around 2.8-3.2 ppm.

-

Protons on C7 (adjacent to nitrogen) are expected around 2.5-2.9 ppm.

-

The remaining methylene protons (C3, C4, C5, C6) would produce a complex, overlapping series of multiplets between 1.2 and 1.8 ppm.

-

-

Cyclohexyl Ring Protons: These 11 protons will also contribute to the complex multiplet region between approximately 1.0 and 2.0 ppm. The proton on the carbon attached to the azepane ring would be the most deshielded.

At low temperatures, the chair-boat conformational flipping of the cyclohexane and azepane rings could slow down, potentially leading to the resolution of distinct signals for axial and equatorial protons.[3]

Predicted ¹³C NMR Spectrum

Due to molecular symmetry, fewer than 12 signals may be observed, though diastereotopic effects could lead to all 12 carbons being unique.

-

Azepane Ring Carbons:

-

C2 (bearing the cyclohexyl group) is expected to be the most downfield carbon of the azepane ring, around 60-65 ppm.

-

C7 (adjacent to nitrogen) would appear around 45-50 ppm.

-

The other four azepane carbons (C3, C4, C5, C6) are predicted to fall within the 25-40 ppm range, similar to values seen in other substituted azepanes.[2]

-

-

Cyclohexyl Ring Carbons:

-

The carbon directly attached to the azepane ring (C1') would be in the 35-45 ppm range.

-

The other cyclohexyl carbons are expected in the typical aliphatic region of 25-35 ppm, drawing parallels from data for cyclohexylamine.[4]

-

Table 1: Summary of Predicted NMR Data for 2-Cyclohexylazepane

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | 1.0 - 3.0 (broad s) | - |

| Azepane C2-H | 2.8 - 3.2 (m) | 60 - 65 |

| Azepane C7-H₂ | 2.5 - 2.9 (m) | 45 - 50 |

| Cyclohexyl C1'-H | 1.8 - 2.2 (m) | 35 - 45 |

| Other CH/CH₂ | 1.0 - 2.0 (overlapping m) | 25 - 40 |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of 2-Cyclohexylazepane in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(Optional but Recommended) Perform 2D NMR experiments such as COSY (¹H-¹H correlation) to establish proton-proton coupling networks and HSQC (¹H-¹³C correlation) to assign protons to their directly attached carbons.[5]

-

Figure 2: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule. The spectrum for 2-Cyclohexylazepane is expected to be dominated by absorptions from C-H and N-H bonds.

Predicted IR Absorption Bands

-

N-H Stretch: A moderate, sharp absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine. This peak is typically less broad than an O-H stretch.[6]

-

C-H Stretch: Strong, multiple absorption bands between 2850 and 3000 cm⁻¹ are definitive for the aliphatic C-H bonds of the azepane and cyclohexyl rings. The presence of these strong bands is a key feature of saturated cyclic systems like cyclohexane.[7]

-

C-H Bend/Scissor: Absorptions in the 1440-1480 cm⁻¹ range correspond to the bending (scissoring) vibrations of the numerous -CH₂- groups.

-

Fingerprint Region: The region below 1400 cm⁻¹ will contain a complex pattern of C-C stretching and C-H rocking vibrations, which serve as a unique fingerprint for the molecule.

Table 2: Predicted Characteristic IR Peaks for 2-Cyclohexylazepane

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

|---|---|---|

| 3300 - 3500 | N-H Stretch (secondary amine) | Moderate, Sharp |

| 2850 - 2960 | C-H Stretch (aliphatic) | Strong |

| 1440 - 1480 | C-H Bend (CH₂) | Moderate |

| < 1400 | C-C Stretch, C-H Rock | Complex (Fingerprint) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm its structure. Electrospray ionization (ESI) in positive mode would be a suitable technique.

Molecular Ion and Fragmentation

The molecular formula for 2-Cyclohexylazepane is C₁₂H₂₃N.

-

Molecular Weight: 181.32 g/mol .

-

Molecular Ion Peak: In an ESI-MS experiment, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 182. In an electron ionization (EI) experiment, the molecular ion peak M⁺ would be at m/z 181. Unsubstituted cycloalkanes often show a relatively intense molecular ion peak.[8]

Predicted Fragmentation Pathway

The most probable fragmentation is the cleavage of the bond connecting the two rings, as this is a point of substitution.

-

Primary Fragmentation: Cleavage of the C2-C1' bond. This can lead to two primary fragment ions:

-

Loss of the cyclohexyl radical (•C₆H₁₁) would result in an azepane-containing fragment ion at m/z 98 . This is a very likely and would be a major peak.

-

Loss of the azepane ring as a neutral species after rearrangement is also possible, leading to a cyclohexyl-containing cation.

-

-

Ring Fragmentation: Further fragmentation of the azepane or cyclohexyl rings would lead to a series of smaller ions, typically through the loss of ethylene (C₂H₄, 28 Da) or other small alkyl fragments.[8]

Table 3: Predicted Key Mass Fragments for 2-Cyclohexylazepane

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 182 | [M+H]⁺ | Protonated molecular ion (ESI) |

| 181 | [M]⁺ | Molecular ion (EI) |

| 98 | [C₆H₁₂N]⁺ | Resulting from loss of cyclohexyl radical |

Figure 3: Predicted primary fragmentation pathway for 2-Cyclohexylazepane in EI-MS.

Conclusion

The structural characterization of 2-Cyclohexylazepane can be confidently achieved through a combined application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive map of the C-H framework. IR spectroscopy offers rapid confirmation of the key N-H and aliphatic C-H functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The predictive data and protocols outlined in this guide serve as a robust framework for any researcher undertaking the synthesis or analysis of this compound.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]

-

Tundel, R. E., et al. (2021). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 26(15), 4469. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Retrieved from [Link]

-

Aeyad, T. (2014). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. Retrieved from [Link]

-

Cuesta, J., et al. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. ChemRxiv. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexane. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000451 Cyclohexylamine. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexylacetylene. NIST Chemistry WebBook. Retrieved from [Link]

-

El-Sayed, M. A., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(8), 13844–13863. Available at: [Link]

-

ResearchGate. (n.d.). Calculated and experimental NMR chemical shifts of 2. Retrieved from [Link]

-

Reddy, A. R., et al. (2017). A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. Journal of Applied Pharmaceutical Science, 7(1), 1-8. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR (a) and 13C NMR (b) spectra for cyclododecyl 2,4-dihydroxybenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of compound 2 recorded in cyclohexane. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of New Oxazepine and Oxazepane Derived From Schiff Bases. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Le-Min, T., et al. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 27(15), 4987. Available at: [Link]

-

All about mass spectrometry. (2022, July 28). Mass Spectrometry of Cycloalkanes [Video]. YouTube. Retrieved from [Link]

-

Kintz, P., et al. (2006). Liquid Chromatography–Tandem Mass Spectrometry for Detection of Low Concentrations of 21 Benzodiazepines, Metabolites, and Analogs. Clinical Chemistry, 52(9), 1635-1641. Available at: [Link]

-

Rodríguez-López, J., et al. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molecules, 28(14), 5519. Available at: [Link]

-

Stancliffe, C., et al. (2016). LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry, 408(13), 3651-3658. Available at: [Link]

-

The Organic Chemistry Tutor. (2020, September 3). Draw the 1H NMR Spectrum for Cyclohexane (C6H12) [Video]. YouTube. Retrieved from [Link]

-

Epistemeo. (2012, October 10). Introduction to IR Spectroscopy - Alkenes. [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 2-phenylaniline cyclopalladated complexes. Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. bmse000451 Cyclohexylamine at BMRB [bmrb.io]

- 5. Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. youtube.com [youtube.com]

Discovery and history of 2-Cyclohexylazepane

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Cyclohexylazepane

Abstract

The azepane scaffold is a privileged seven-membered heterocyclic amine that is a core structural component in numerous biologically active compounds and natural products. Substitution at the C2 position of the azepane ring offers a strategic vector for modulating the physicochemical and pharmacological properties of these molecules. This technical guide provides a comprehensive overview of 2-Cyclohexylazepane, a sparsely documented derivative, by proposing a robust synthetic pathway, outlining detailed characterization methodologies, and discussing its potential applications from a medicinal chemistry perspective. This document is intended for researchers, synthetic chemists, and drug development professionals interested in the exploration of novel chemical entities based on the azepane framework.

Introduction: The Azepane Scaffold in Medicinal Chemistry

The azepane ring, a saturated seven-membered heterocycle containing one nitrogen atom, is a key structural motif in a variety of pharmacologically active agents. Its conformational flexibility allows it to interact with a wide range of biological targets. The substitution pattern on the azepane ring is crucial for defining its biological activity, and modifications at the C2 position can significantly influence potency, selectivity, and pharmacokinetic properties. While N-substituted azepanes are more common, C2-substituted derivatives represent a valuable, yet less explored, area of chemical space. 2-Cyclohexylazepane, the subject of this guide, combines the flexible azepane core with a bulky, lipophilic cyclohexyl group, suggesting potential for unique interactions with protein binding pockets.

Proposed Synthesis of 2-Cyclohexylazepane

Overall Synthetic Scheme

The proposed synthesis can be visualized as a three-step process:

Caption: Proposed synthesis workflow for 2-Cyclohexylazepane.

Step-by-Step Experimental Protocol

Step 1: N-Protection of ε-Caprolactam

-

Rationale: The acidic N-H proton of the starting lactam must be protected to prevent it from interfering with the subsequent α-lithiation step. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable to the strongly basic conditions of the next step and can be removed under acidic conditions if needed, although the final reduction step will also effectively remove it.

-

Procedure:

-

To a solution of ε-caprolactam (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-ε-caprolactam.

-

Step 2: α-Alkylation with Cyclohexyl Bromide

-

Rationale: This step introduces the cyclohexyl group at the C2 position. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required to deprotonate the α-carbon next to the carbonyl group, forming a nucleophilic enolate. This enolate then undergoes an Sₙ2 reaction with cyclohexyl bromide.

-

Procedure:

-

Prepare a solution of LDA (1.2 eq) in dry tetrahydrofuran (THF) and cool it to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Slowly add a solution of N-Boc-ε-caprolactam (1.0 eq) in dry THF to the LDA solution at -78 °C.

-

Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

-

Add cyclohexyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain 2-Cyclohexyl-N-Boc-ε-caprolactam.

-

Step 3: Reduction of the Lactam

-

Rationale: The final step involves the reduction of the amide carbonyl group to a methylene group to form the azepane ring. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is necessary for this transformation. This step will also concomitantly cleave the Boc protecting group.

-

Procedure:

-

To a suspension of LiAlH₄ (3.0 eq) in dry THF at 0 °C under an inert atmosphere, slowly add a solution of 2-Cyclohexyl-N-Boc-ε-caprolactam (1.0 eq) in dry THF.

-

After the addition is complete, heat the reaction mixture to reflux for 6-8 hours.

-

Cool the reaction to 0 °C and quench it carefully by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate, and purify the resulting crude oil by distillation or column chromatography to yield 2-Cyclohexylazepane.

-

Physicochemical and Spectroscopic Characterization

The successful synthesis of 2-Cyclohexylazepane would be confirmed through a combination of spectroscopic techniques. The expected data is summarized below.

| Property / Technique | Expected Observation |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₂H₂₃N |

| Molecular Weight | 181.32 g/mol |

| ¹H NMR | Complex multiplets in the aliphatic region (~1.0-3.5 ppm). A characteristic signal for the proton at C2 would be expected. |

| ¹³C NMR | Approximately 12 distinct signals in the aliphatic region. The signal for C2 would be downfield relative to the other ring carbons due to the influence of the nitrogen atom. |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 182.19 |

| Infrared (IR) Spectroscopy | Absence of a C=O stretch (around 1650 cm⁻¹). Presence of an N-H stretch (around 3300 cm⁻¹). |

Potential Applications and Future Directions

While 2-Cyclohexylazepane itself is not a known therapeutic agent, its structure suggests several potential avenues for investigation in drug discovery.

-

Scaffold for CNS-active agents: The lipophilic cyclohexyl group could enhance blood-brain barrier penetration, making this scaffold a candidate for developing agents targeting central nervous system (CNS) disorders.

-

Fragment-based drug design: It can be used as a starting fragment for the elaboration of more complex molecules targeting a variety of receptors or enzymes.

-

Catalysis: Chiral derivatives of 2-Cyclohexylazepane could potentially serve as ligands in asymmetric catalysis.

The potential biological activity of 2-Cyclohexylazepane could stem from its ability to act as a privileged scaffold that orients the cyclohexyl group into a specific binding pocket of a target protein.

Caption: Hypothetical binding mode of 2-Cyclohexylazepane.

Conclusion

2-Cyclohexylazepane represents an intriguing, yet underexplored, chemical entity. This guide provides a robust and experimentally sound blueprint for its synthesis and characterization based on established principles of organic chemistry. By presenting a detailed protocol and outlining its potential in medicinal chemistry, it is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this and related C2-substituted azepane derivatives. The exploration of such novel scaffolds is essential for the continued expansion of the drug discovery toolbox.

References

Due to the specific nature of the compound "2-Cyclohexylazepane," direct references for its synthesis and history are not available. The references provided below support the general chemical principles and methodologies described in this guide for the synthesis and characterization of related compounds.

- Protection of Amines: "Greene's Protective Groups in Organic Synthesis," P. G. M. Wuts, John Wiley & Sons, Inc. (Provides comprehensive information on the use of Boc and other protecting groups in organic synthesis).

- α-Alkylation of Lactams: For representative procedures on the α-alkylation of N-protected lactams, see publications in journals such as the Journal of Organic Chemistry or Organic Letters. A general search for "alpha-alkylation of N-Boc lactams" will provide numerous examples.

- Reduction of Amides: For information on the reduction of amides and lactams using LiAlH₄, see "Comprehensive Organic Transformations: A Guide to Functional Group Prepar

- Spectroscopic Data: Standard textbooks on spectroscopic methods, such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle, provide the foundational knowledge for the interpretation of NMR, IR, and MS d

An In-Depth Technical Guide on the Reactivity and Stability of the Azepane Ring in 2-Cyclohexylazepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered saturated nitrogen heterocycle, azepane, is a significant structural motif in a multitude of pharmacologically active compounds and natural products.[1][2][3][4][5] Its conformational flexibility and inherent reactivity present both opportunities and challenges in the design and synthesis of novel therapeutic agents. This guide provides a detailed examination of the stability and reactivity of the azepane ring, with a specific focus on 2-cyclohexylazepane. We will explore the conformational landscape of the azepane ring, the influence of the C2-cyclohexyl substituent, and the key chemical transformations that govern its reactivity. This analysis is intended to provide a foundational understanding for researchers engaged in the synthesis, modification, and application of azepane-containing molecules in drug discovery and development.

Introduction: The Significance of the Azepane Moiety

The azepane ring system, a seven-membered saturated heterocycle containing one nitrogen atom, has garnered considerable attention in medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs and clinical candidates underscores its importance as a privileged scaffold.[2][5] Azepane-containing molecules exhibit a wide range of biological activities, including but not limited to, anticancer, antiviral, and CNS-related therapeutic effects.[2]

The unique pharmacological profiles of azepane derivatives are often attributed to the conformational flexibility of the seven-membered ring.[4] This flexibility allows for optimal binding to various biological targets. However, this same conformational mobility can also present challenges in terms of synthetic control and metabolic stability. Understanding the interplay between the ring's intrinsic properties and the effects of substitution is therefore critical for the rational design of new azepane-based therapeutics.

This guide will focus on 2-cyclohexylazepane as a representative model to dissect the core principles of azepane reactivity and stability. The bulky, non-aromatic cyclohexyl group at the C2 position provides a valuable case study for examining steric and conformational influences on the azepane core.

Structural Stability and Conformational Dynamics of the Azepane Ring

The stability of the azepane ring is intrinsically linked to its conformational preferences. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like azepane are more flexible and can adopt multiple low-energy conformations.

Conformational Isomers: A Flexible Landscape

Computational and experimental studies have shown that the azepane ring primarily exists in a dynamic equilibrium between several conformations, with the twist-chair being the most stable.[6] The chair and boat conformations are also accessible and are often involved as transition states in the interconversion between twist-chair forms.[6] The presence of a heteroatom, in this case, nitrogen, influences the relative energies of these conformations.[6]

The introduction of a substituent, such as the cyclohexyl group at the C2 position in 2-cyclohexylazepane, further complicates this conformational landscape. The steric bulk of the cyclohexyl group will influence the equilibrium between different conformers, favoring those that minimize steric interactions. This conformational biasing can be a powerful tool in drug design, as it can lock the molecule into a specific bioactive conformation.[4][7]

Diagram 1: Conformational Equilibrium of the Azepane Ring

Caption: Interconversion between twist-chair conformers via chair and boat transition states.

Factors Influencing Ring Stability

Several factors contribute to the overall stability of the 2-cyclohexylazepane ring:

-

Ring Strain: Seven-membered rings inherently possess some degree of angle and torsional strain compared to their six-membered counterparts. However, the flexibility of the azepane ring allows it to adopt conformations that minimize these strains.

-

Steric Hindrance: The cyclohexyl group at the C2 position introduces significant steric bulk. This will influence the preferred orientation of the substituent (axial vs. equatorial-like) in the various ring conformations to minimize non-bonded interactions.

-

Electronic Effects: The nitrogen atom, with its lone pair of electrons, plays a crucial role in the reactivity of the ring. The electron-donating nature of the nitrogen can influence the stability of adjacent carbocations and the acidity of the N-H proton.

Reactivity of the 2-Cyclohexylazepane Ring

The reactivity of 2-cyclohexylazepane is primarily centered around the nitrogen atom and the adjacent carbon atoms. The nucleophilicity of the secondary amine and the potential for functionalization of the carbon skeleton are key aspects of its chemical behavior.

Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a Brønsted-Lowry base.

-

N-Alkylation and N-Acylation: These are fundamental reactions for introducing substituents onto the nitrogen atom. N-alkylation with alkyl halides or reductive amination with aldehydes and ketones are common methods. N-acylation with acyl chlorides or anhydrides provides access to the corresponding amides. These reactions are crucial for modulating the physicochemical properties of the molecule, such as lipophilicity and basicity.

-

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl azepanes.

Reactions Involving the Carbon Skeleton

While the nitrogen atom is the most reactive site, the carbon framework of the azepane ring can also undergo various transformations.

-

α-Functionalization: The carbons adjacent to the nitrogen (C2 and C7) are susceptible to oxidation and other functionalization reactions. The presence of the cyclohexyl group at C2 will sterically hinder reactions at this position, potentially leading to regioselective functionalization at C7.

-

Ring-Opening Reactions: Under certain conditions, the azepane ring can undergo ring-opening reactions. This can be achieved through methods like the von Braun reaction or by employing strong reducing agents. Ring-opening metathesis has also been utilized to synthesize functionalized medium-sized rings.[8][9]

-

Ring-Expansion Reactions: Conversely, the azepane ring can be synthesized through the ring expansion of smaller rings, such as piperidines.[8][10][11] The Beckmann rearrangement of cyclohexanone oxime is a classic example of this approach.[10]

Diagram 2: Key Reaction Pathways of 2-Cyclohexylazepane

Caption: Overview of primary reaction types for 2-cyclohexylazepane.

Synthesis of 2-Cyclohexylazepane

The synthesis of 2-substituted azepanes can be challenging due to the entropic and enthalpic barriers associated with forming a seven-membered ring.[10] Common synthetic strategies include:

-

Reductive Amination: The intramolecular reductive amination of a linear amino-aldehyde or amino-ketone is a widely used method.

-

Ring-Closing Metathesis (RCM): RCM of a diene-containing amine precursor, followed by reduction of the resulting double bond, is another powerful strategy.[10]

-

Beckmann Rearrangement: As mentioned earlier, the Beckmann rearrangement of a substituted cyclohexanone oxime can provide access to the corresponding lactam, which can then be reduced to the azepane.[10]

-

Dearomative Ring Expansion: Recent advances have shown that polysubstituted azepanes can be synthesized from nitroarenes via a photochemical dearomative ring expansion.[12]

Metabolic Stability Considerations

In the context of drug development, the metabolic stability of a molecule is a critical parameter. For azepane-containing compounds, the ring can be susceptible to enzymatic oxidation, particularly at the carbons alpha to the nitrogen. The presence of the bulky cyclohexyl group in 2-cyclohexylazepane may sterically shield the C2 position from metabolic attack, potentially improving the metabolic stability of the molecule compared to unsubstituted or less-substituted azepanes. However, the C7 position may still be a site of metabolic oxidation. Strategies to improve metabolic stability often involve the introduction of blocking groups at metabolically labile positions.[13][14]

Experimental Protocols

General Protocol for N-Alkylation of 2-Cyclohexylazepane

-

To a solution of 2-cyclohexylazepane (1.0 equiv) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added a base (e.g., K₂CO₃, Et₃N) (1.5-2.0 equiv).

-

The alkylating agent (e.g., alkyl halide) (1.1-1.2 equiv) is added, and the reaction mixture is stirred at room temperature or heated as required.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated 2-cyclohexylazepane.

General Protocol for the Synthesis of 2-Cyclohexylazepane via Reductive Amination of 6-amino-1-cyclohexylhexan-1-one

-

To a solution of 6-amino-1-cyclohexylhexan-1-one (1.0 equiv) in a suitable solvent (e.g., methanol, dichloromethane) is added a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) (1.5-2.0 equiv).

-

A catalytic amount of acetic acid may be added to facilitate iminium ion formation.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

-

Purification by flash chromatography yields the target 2-cyclohexylazepane.

Table 1: Summary of Key Physicochemical and Reactivity Data

| Property | Description |

| Molecular Formula | C₁₂H₂₃N |

| Molar Mass | 181.32 g/mol |

| Key Conformations | Twist-Chair, Chair, Boat |

| Primary Reactive Site | Nitrogen (Nucleophilic, Basic) |

| Common Reactions | N-Alkylation, N-Acylation, α-Oxidation |

| Synthetic Routes | Reductive Amination, RCM, Beckmann Rearrangement |

Conclusion

The 2-cyclohexylazepane scaffold represents a fascinating and synthetically valuable building block in medicinal chemistry. Its stability is governed by a complex interplay of conformational dynamics and steric effects imposed by the cyclohexyl substituent. The reactivity of the azepane ring is dominated by the nucleophilic nitrogen atom, offering numerous avenues for functionalization and diversification. A thorough understanding of these principles is paramount for the successful design and synthesis of novel, potent, and metabolically stable azepane-containing drug candidates. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods to access complex azepane derivatives and further explore their therapeutic potential.

References

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (URL: )

-

Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed. (URL: [Link])

-

Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - NIH. (URL: [Link])

-

Azepane - Wikipedia. (URL: [Link])

-

Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed. (URL: [Link])

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (URL: [Link])

-

1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed. (URL: [Link])

-

Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry | Request PDF - ResearchGate. (URL: [Link])

-

Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. - Semantic Scholar. (URL: [Link])

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester. (URL: [Link])

-

Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone | Bentham Science Publishers. (URL: [Link])

-

1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability | Request PDF - ResearchGate. (URL: [Link])

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azepane - Wikipedia [en.wikipedia.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. | Semantic Scholar [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 13. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on Quantum Mechanical Calculations for 2-Cyclohexylazepane Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of a molecule, its conformation, is a critical factor in its biological activity, profoundly influencing its interaction with target proteins. For structurally flexible molecules like 2-Cyclohexylazepane, a thorough understanding of its accessible conformations is essential for effective drug design. This guide provides a comprehensive, in-depth technical protocol for the conformational analysis of 2-Cyclohexylazepane utilizing quantum mechanical (QM) calculations. We will delve into the theoretical basis for the selected computational strategies, present a detailed, step-by-step workflow, and offer insights into the interpretation of the resulting data. This document is tailored for professionals in drug development with a background in computational chemistry.

Introduction: The Imperative of Conformational Analysis in Drug Discovery

A molecule's function is intrinsically tied to its three-dimensional structure. In the realm of drug discovery, the specific spatial arrangement a ligand adopts upon binding to its biological target is termed the "bioactive conformation." The identification of this conformation is a cornerstone of lead optimization in drug development.[1][2] 2-Cyclohexylazepane, characterized by its flexible seven-membered azepane ring and an attached cyclohexyl group, can exist in a multitude of conformations. The relative energies of these conformers determine the likelihood of the molecule assuming the precise orientation required for optimal binding.

Quantum mechanical calculations provide a robust, first-principles methodology to accurately model the geometries and relative energies of these conformers. By solving the Schrödinger equation for a given molecular system, QM methods yield highly precise descriptions of electron distribution and, consequently, the potential energy surface. This guide details a validated workflow for conducting such a conformational analysis.

Theoretical Foundations: Selecting the Appropriate Computational Methods

The fidelity of a quantum mechanical calculation is a balance between computational demand and the level of theory applied. For a molecule with the complexity of 2-Cyclohexylazepane, a multi-tiered approach is generally the most efficient strategy.

Initial Conformational Search: The Role of Molecular Mechanics

A comprehensive exploration of the conformational space is the foundational step. Given the significant computational expense of QM methods, an initial screening using a more computationally tractable method like Molecular Mechanics (MM) is highly advisable.[3] Force fields such as MMFF94 have demonstrated strong performance in conformational analysis and are well-suited for this preliminary search, enabling the rapid generation of a large and diverse set of potential conformers.[4][5][6][7]

Geometry Optimization and Energy Refinement with Density Functional Theory (DFT)

Following the initial MM search, the identified low-energy conformers are subjected to geometry optimization and energy refinement using a more rigorous QM method. Density Functional Theory (DFT) has become a standard tool in computational chemistry for medium-sized molecules, offering an excellent compromise between accuracy and computational feasibility.[8][9]

For a system like 2-Cyclohexylazepane, a hybrid functional such as B3LYP is a widely used and reliable choice.[10] To accurately account for non-covalent interactions, which can be crucial in determining conformational preferences (e.g., intramolecular hydrogen bonds and van der Waals forces), the inclusion of a dispersion correction, like Grimme's D3, is critical.[11][12]

The choice of basis set also significantly impacts the quality of the calculation. A Pople-style basis set like 6-31G(d) is often adequate for initial geometry optimizations. For more precise final energy evaluations, a larger basis set, such as 6-311+G(d,p), is recommended.[13]

Experimental Workflow: A Step-by-Step Protocol

This section presents a detailed protocol for the conformational analysis of 2-Cyclohexylazepane. This workflow is structured to be a self-validating system, incorporating checks at each critical stage.

Computational Workflow Overview

Caption: A multi-phase computational workflow for the conformational analysis of 2-Cyclohexylazepane.

Detailed Protocol

Step 1: Initial 3D Structure Generation

-

Objective: To create a chemically reasonable three-dimensional starting structure of 2-Cyclohexylazepane.

-

Procedure:

-

Utilize a molecular editor (e.g., Avogadro, ChemDoodle) to sketch the 2D structure.

-

Convert the 2D representation into a 3D model using the software's integrated tools.

-

Perform a preliminary geometry optimization with a basic force field to obtain a low-energy starting conformation.

-

Export the structure in a standard file format (e.g., .mol, .xyz).

-

Step 2: Molecular Mechanics (MM) Conformational Search

-

Objective: To efficiently sample the vast conformational space of 2-Cyclohexylazepane.

-

Causality: QM methods are computationally too demanding for an exhaustive initial search. MM provides a rapid means to generate a diverse ensemble of low-energy conformers.[3]

-

Procedure (Illustrative):

-

Import the initial 3D structure into a computational chemistry suite.

-

Select a conformational search algorithm (e.g., Monte Carlo, Low-Mode).

-

Define an energy window (e.g., 10-15 kcal/mol) to retain relevant conformers.

-

Execute the conformational search.

-

Step 3: Clustering and Selection of Low-Energy Conformers

-

Objective: To identify and select a representative set of unique, low-energy conformers for subsequent QM refinement.

-

Causality: The MM search will likely produce many redundant structures. Clustering based on root-mean-square deviation (RMSD) efficiently identifies distinct conformations.

-

Procedure:

-

Employ a clustering algorithm to group the MM-generated conformers by RMSD (a typical threshold is 1.0-1.5 Å).

-

From each cluster, select the conformer with the lowest energy.

-

Visually inspect the chosen conformers to ensure structural diversity.

-

Step 4: DFT Geometry Optimization

-

Objective: To obtain precise geometries for the selected conformers using a reliable level of quantum theory.

-

Procedure (for a QM software package like Gaussian or ORCA):

Step 5: Vibrational Frequency Analysis

-

Objective: To verify that the optimized geometries correspond to true energy minima on the potential energy surface.

-

Causality: A genuine minimum will exhibit all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state.

-

Procedure:

-

Using the optimized geometry from the preceding step, create a new calculation input.

-

Maintain the same level of theory and basis set.

-

Specify the task as Freq (Frequency Analysis).

-

Execute the calculation.

-

Confirm that the output contains no imaginary frequencies.

-

Step 6: Single-Point Energy Calculation

-

Objective: To compute more accurate electronic energies for the optimized geometries.

-

Causality: A larger basis set generally yields more accurate energies. A single-point energy calculation on the already optimized geometry is computationally efficient.

-

Procedure:

-

Use the optimized and frequency-validated geometries.

-

Set up a new calculation.

-

Specify the same functional (B3LYP-D3).

-

Employ a larger basis set: 6-311+G(d,p).

-

Define the task as a single-point energy calculation.

-

Run the calculations.

-

Step 7: Boltzmann Population Analysis

-

Objective: To determine the relative populations of each conformer at a specified temperature.

-

Causality: The biological effect of a molecule is often dictated by its most populated conformers in a given environment. The Boltzmann distribution allows for the calculation of these populations from their relative free energies.

-

Procedure:

-

Extract the Gibbs free energies (or electronic energies as an approximation) for all conformers from the QM calculations.

-

Calculate the relative free energy of each conformer with respect to the global minimum.

-

Apply the Boltzmann distribution equation to compute the population of each conformer at a defined temperature (e.g., 298.15 K).

-

Step 8: Structural Analysis and Visualization

-

Objective: To analyze the key structural characteristics of the low-energy conformers.

-

Procedure:

-

Visually examine the low-energy conformers with molecular visualization software (e.g., PyMOL, Chimera).

-

Measure and compare key dihedral angles that define the ring pucker of the azepane and cyclohexyl moieties.

-

Identify and analyze any significant intramolecular interactions, such as hydrogen bonds or steric repulsions.

-

Data Presentation and Interpretation

The outcomes of the conformational analysis should be presented in a clear and interpretable format.

Relative Energies and Populations of 2-Cyclohexylazepane Conformers

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K | Key Dihedral Angles (degrees) |

| Conf-1 | 0.00 | 0.00 | 78.2 | C1-C2-N-C7: 65.4, C2-C1-C1'-C2': 175.8 |

| Conf-2 | 0.92 | 0.98 | 14.5 | C1-C2-N-C7: -70.1, C2-C1-C1'-C2': 60.2 |

| Conf-3 | 1.65 | 1.75 | 4.9 | C1-C2-N-C7: 168.3, C2-C1-C1'-C2': -178.1 |

| Conf-4 | 2.30 | 2.41 | 1.8 | C1-C2-N-C7: -165.2, C2-C1-C1'-C2': 55.9 |

| ... | ... | ... | ... | ... |

(Note: The data presented in this table is hypothetical and for illustrative purposes.)

Interpretation of Results

The Boltzmann population analysis will identify the most probable conformations of 2-Cyclohexylazepane under equilibrium conditions. In the hypothetical data above, Conf-1 is the predominant species. This suggests that this conformation is the most likely to be involved in interactions with a biological target. However, other low-energy conformers should not be dismissed, as the energy barriers for interconversion may be low, and the binding process itself can favor a less populated conformer (an induced-fit mechanism).[14]

A detailed examination of the structural parameters of the low-energy conformers can provide valuable insights into the factors that govern conformational preferences. This knowledge can then be leveraged to design more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to enhanced binding affinity and selectivity.

Conclusion and Best Practices

This guide has outlined a comprehensive and robust workflow for the conformational analysis of 2-Cyclohexylazepane using quantum mechanical calculations. By employing a multi-step approach that synergistically combines molecular mechanics and density functional theory, researchers can achieve a detailed and accurate understanding of the conformational landscape of this flexible molecule.

Key Best Practices:

-

Initiate with a thorough conformational search using a computationally efficient method.

-

Employ a DFT functional that includes a dispersion correction for accurate energetic evaluations. [11][12]

-

Always conduct a frequency analysis to ensure that optimized structures are true minima. [15]

-

For enhanced accuracy, consider using a larger basis set for final energy calculations. [2]

-

Utilize Boltzmann population analysis to ascertain the relative significance of different conformers.

By adhering to these principles, researchers can confidently apply quantum mechanical calculations to gain critical insights into the conformational behavior of drug-like molecules, thereby accelerating the drug discovery and development pipeline.[16][17]

References

-

A simple workflow for minimum energy conformer search based on force field optimization methods (UFF and MMFF94) available from RDKit. GitHub. [Link]

-

Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. University of Bath's research portal. [Link]

-

MMFF VII. Characterization of MMFF94, MMFF94s, and other widely available force fields for conformational energies and for intermolecular-interaction energies and geometries. PubMed. [Link]

-

Computational Methods in Drug Discovery. PubMed Central. [Link]

-

Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. ResearchGate. [Link]

-

Computational methods in drug discovery. Beilstein Journals. [Link]

-

Computational Methods Applied to Rational Drug Design. Bentham Science. [Link]

-

Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. ACS Publications. [Link]

-

Standards for Computational Methods in Drug Design and Discovery: Simplified Guidance for Authors and Reviewers. Dove Press. [Link]

-

low energy conformations of azelaic acid in the gas phase and in dmso: a b3lyp-d3. J-STAGE. [Link]

-

Revolutionizing Drug Discovery with Computational Chemistry. Walsh Medical Media. [Link]

-

B3LYP-D3/aug-cc-pVDZ optimised geometries of the most stable conformers of compounds 1 and 2. ResearchGate. [Link]

-

Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Publications. [Link]

-

Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. National Institutes of Health. [Link]

-

Density Functional Theory Analysis of Luteolin Molecular Structure and Spectrum. ACS Publications. [Link]

-

What does B3LYP do well? What does it do badly? Chemistry Stack Exchange. [Link]

-

Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. ResearchGate. [Link]

-

Comparison Between PBE-D3, B3LYP, B3LYP-D3 and MP2 Methods for Quantum Mechanical Calculations of Polarizability and IR-NMR Spec. arXiv. [Link]

-

Conformational Searching with Quantum Mechanics. PubMed. [Link]

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI. [Link]

-

Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Royal Society of Chemistry. [Link]

-

A Quantum mechanical calculations of 1,2-Diphosphinoethane conformers. ResearchGate. [Link]

Sources

- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GitHub - mcsorkun/Conformer-Search: A simple workflow for minimum energy conformer search based on force field optimization methods (UFF and MMFF94) available from RDKit. [github.com]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. MMFF VII. Characterization of MMFF94, MMFF94s, and other widely available force fields for conformational energies and for intermolecular-interaction energies and geometries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations | MDPI [mdpi.com]

- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 11. westmont.edu [westmont.edu]

- 12. arxiv.org [arxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

- 16. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

The Unfolding Therapeutic Potential of 2-Cyclohexylazepane Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the vast and ever-evolving landscape of drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – represents a significant leap towards the development of novel therapeutics. The 2-Cyclohexylazepane core, a unique structural motif combining a seven-membered azepane ring with a bulky cyclohexyl group, has emerged as a compelling scaffold with the potential to address a wide array of therapeutic areas. Its inherent three-dimensional architecture and conformational flexibility offer a rich canvas for synthetic modification, enabling the fine-tuning of pharmacological properties. This in-depth technical guide provides a comprehensive overview of the known and potential biological activities of 2-Cyclohexylazepane derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies employed to access this scaffold, explore its diverse biological activities with a focus on anticancer and antimicrobial applications, and dissect the critical structure-activity relationships that govern its therapeutic potential.

Synthetic Strategies: Accessing the 2-Cyclohexylazepane Core

The synthesis of 2-Cyclohexylazepane derivatives is a key step in exploring their biological potential. While specific, detailed protocols for the synthesis of a wide range of 2-Cyclohexylazepane analogs are not extensively documented in publicly available literature, general synthetic routes for related azepane and cyclohexane-containing compounds can be adapted. A common and versatile approach involves the reductive amination of cyclohexanecarboxaldehyde with an appropriate amino-alcohol followed by intramolecular cyclization.

A plausible synthetic pathway is outlined below:

Caption: General synthetic scheme for 2-Cyclohexylazepane.

Experimental Protocol: A Representative Synthesis

The following is a generalized, representative protocol for the synthesis of the 2-Cyclohexylazepane scaffold. Note: This is a conceptual protocol and requires optimization and adaptation based on specific substrates and desired derivatives.

Step 1: Schiff Base Formation

-

To a solution of cyclohexanecarboxaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add 6-aminohexan-1-ol (1.0 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours. The formation of the Schiff base intermediate can be monitored by thin-layer chromatography (TLC).

Step 2: Reduction of the Imine

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(6-hydroxyhexyl)cyclohexanemethanamine.

Step 3: Intramolecular Cyclization

-

Dissolve the crude product from Step 2 in an anhydrous solvent (e.g., dichloromethane or toluene).

-

Cool the solution to 0 °C and add a reagent to convert the hydroxyl group into a good leaving group, such as thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl) (1.1 eq), in the presence of a base (e.g., triethylamine or pyridine) to neutralize the generated acid.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography to yield the 2-Cyclohexylazepane.

Potential Biological Activities: A Landscape of Therapeutic Promise

While direct and extensive studies on the 2-Cyclohexylazepane scaffold are limited, the known biological activities of its constituent parts – the azepane ring and the cyclohexane moiety – provide a strong foundation for predicting its therapeutic potential. Azepane-based compounds are known to possess a wide range of pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects.[1] Similarly, cyclohexane derivatives have been explored for their diverse biological activities.[2]

Anticancer Activity: Targeting Key Pathways in Malignancy

The unique three-dimensional structure of the 2-Cyclohexylazepane scaffold makes it an attractive candidate for the design of novel anticancer agents. The cyclohexyl group can provide a lipophilic anchor to interact with hydrophobic pockets in protein targets, while the azepane ring offers multiple points for substitution to modulate solubility, polarity, and target engagement.